molecular formula C6H8O3 B2729669 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 1784145-36-3

2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2729669
CAS RN: 1784145-36-3
M. Wt: 128.127
InChI Key: BQBKRRKIZVFNCB-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, commonly known as trans-4-hydroxyproline, is a non-proteinogenic amino acid that is found in collagen. It is a cyclic amino acid that plays an essential role in the stability and structure of collagen. Trans-4-hydroxyproline is an important building block of collagen, which is the most abundant protein in mammals, making up about 25% of the total protein content in the body. Collagen provides structural support to tissues, including skin, bones, tendons, and cartilage.

Scientific Research Applications

  • Bioanalysis in Neuroscience : One derivative, LY379268, has been utilized extensively in neuroscience research. It acts as a group II metabotropic glutamate receptor agonist and is a model compound in studies evaluating antipsychotic drugs for schizophrenia treatment. A novel bioanalytical method using derivatization liquid chromatography/mass spectrometry has been developed for determining LY379268 in rat plasma. This involves precolumn derivatization with pentafluorobenzoyl chloride reagent, enhancing the retention on a reversed-phase liquid chromatography column and improving the tandem mass spectrometric response (Benitex et al., 2014).

  • Structural Chemistry and Biological Activities :

    • Conformational Studies : The bicyclo[3.1.0]hexane core structure, including its oxygen and nitrogen analogues, is recognized for its biological activities. These structures serve as locked analogues of nucleoside building blocks and are integral in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Their unique structural configurations enable specific interactions and activities in biological systems (Jimeno et al., 2011).
    • Chemical Space and Solubility : 2-Oxabicyclo[2.1.1]hexanes are developed as saturated benzene mimics, designed for improved water solubility while retaining the fragmental properties of meta-disubstituted benzenes. This innovation opens new avenues in drug design and molecular synthesis, offering a balance between hydrophilic and hydrophobic properties (Levterov et al., 2020).
  • Synthesis and Derivatives :

    • Efficient Synthesis : New strategies have been developed for the efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system and its derivatives. These methods involve novel reaction pathways and provide a foundation for further exploration and application of these structures in various fields of chemistry and biology (Lescop et al., 2001).
    • Natural Product-like Compounds Synthesis : Utilizing multicomponent reactions and ring-closing metathesis processes, researchers have synthesized natural product-like compounds featuring the 2-aza-7-oxabicyclo[4.3.0]nonane framework. This approach demonstrates the versatility of these structures in mimicking complex natural compounds and facilitating the discovery of new molecules with potential therapeutic properties (Sonaglia et al., 2012).

properties

IUPAC Name

2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBKRRKIZVFNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784145-36-3
Record name 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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